molecular formula C9H14N2O2S B4759473 N-(3-aminopropyl)benzenesulfonamide

N-(3-aminopropyl)benzenesulfonamide

Cat. No. B4759473
M. Wt: 214.29 g/mol
InChI Key: UOIYXQAGSABUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)benzenesulfonamide, also known as APS, is a chemical compound that has been used in various scientific research applications. This molecule is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring.

Mechanism of Action

N-(3-aminopropyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in many physiological functions. N-(3-aminopropyl)benzenesulfonamide also has the ability to chelate metal ions, which allows it to be used as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by N-(3-aminopropyl)benzenesulfonamide has been shown to have physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of tumor growth in cancer patients. N-(3-aminopropyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of carbonic anhydrase enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-aminopropyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. However, N-(3-aminopropyl)benzenesulfonamide has limitations in that it can only be used in vitro and cannot be administered to living organisms due to its toxicity.

Future Directions

There are several future directions for the study of N-(3-aminopropyl)benzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as an anti-inflammatory agent, and the investigation of its potential use in the treatment of cancer. Additionally, further research is needed to determine the exact mechanism of action of N-(3-aminopropyl)benzenesulfonamide and its effects on various physiological functions.

Scientific Research Applications

N-(3-aminopropyl)benzenesulfonamide has been used in various scientific research applications, including as a reagent for the determination of nitrite and nitrate in biological samples, as a fluorescent probe for the detection of metal ions, and as an inhibitor of carbonic anhydrase enzymes. N-(3-aminopropyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of cancer.

properties

IUPAC Name

N-(3-aminopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIYXQAGSABUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.